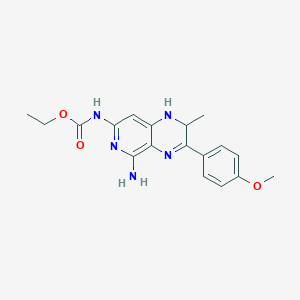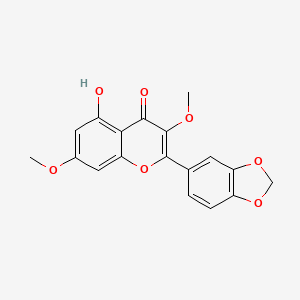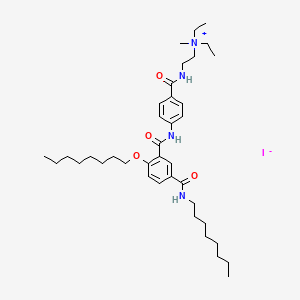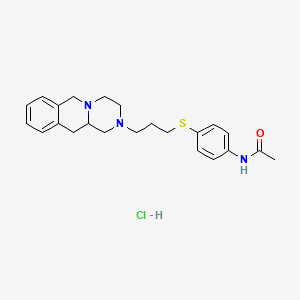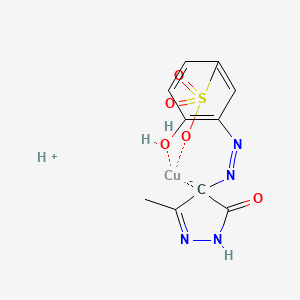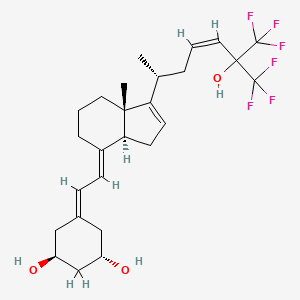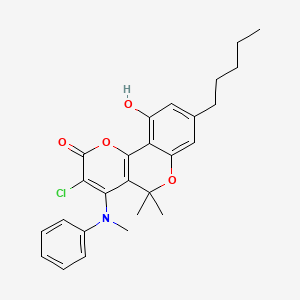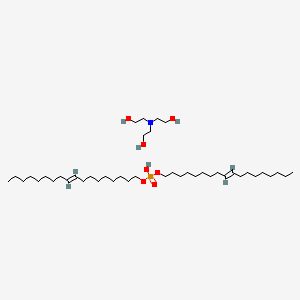
Pyridazino(4,3-c)isoquinoline, 6-morpholino-3-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyridazino(4,3-c)isoquinoline, 6-morpholino-3-phenyl- is a heterocyclic compound that belongs to the class of pyridazine derivatives. These compounds are known for their diverse pharmacological activities and have been extensively studied for their potential therapeutic applications . The structure of Pyridazino(4,3-c)isoquinoline, 6-morpholino-3-phenyl- includes a pyridazine ring fused with an isoquinoline ring, and it is substituted with a morpholino group at the 6-position and a phenyl group at the 3-position .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyridazino(4,3-c)isoquinoline, 6-morpholino-3-phenyl- typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 4-hydrazinylquinolin-2(1H)-one with suitable reagents to form the desired pyridazinoisoquinoline structure . The reaction conditions often include the use of oxidizing agents and controlled temperatures to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of Pyridazino(4,3-c)isoquinoline, 6-morpholino-3-phenyl- may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for pharmaceutical or industrial applications .
Chemical Reactions Analysis
Types of Reactions
Pyridazino(4,3-c)isoquinoline, 6-morpholino-3-phenyl- can undergo various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions can be used to modify the compound’s structure and enhance its pharmacological properties.
Common Reagents and Conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce reduced forms of the compound with altered pharmacological properties .
Scientific Research Applications
Mechanism of Action
The mechanism of action of Pyridazino(4,3-c)isoquinoline, 6-morpholino-3-phenyl- involves its interaction with specific molecular targets and pathways within the body . The compound can inhibit certain enzymes by binding to their active sites, thereby modulating their activity and affecting various biological processes . For example, it has been shown to inhibit SIRT2, a sirtuin family enzyme involved in cellular regulation and metabolism .
Comparison with Similar Compounds
Similar Compounds
Pyridazine: A heterocyclic compound with two adjacent nitrogen atoms in a six-membered ring.
Pyridazinone: A derivative of pyridazine with a keto group at the 3-position.
Isoquinoline: A heterocyclic aromatic organic compound with a fused benzene and pyridine ring.
Uniqueness
Pyridazino(4,3-c)isoquinoline, 6-morpholino-3-phenyl- is unique due to its fused ring structure and specific substitutions, which confer distinct pharmacological properties compared to other similar compounds . Its ability to interact with specific molecular targets, such as SIRT2, highlights its potential as a therapeutic agent .
Properties
CAS No. |
96825-85-3 |
|---|---|
Molecular Formula |
C21H18N4O |
Molecular Weight |
342.4 g/mol |
IUPAC Name |
4-(3-phenylpyridazino[4,3-c]isoquinolin-6-yl)morpholine |
InChI |
InChI=1S/C21H18N4O/c1-2-6-15(7-3-1)18-14-19-20(24-23-18)16-8-4-5-9-17(16)21(22-19)25-10-12-26-13-11-25/h1-9,14H,10-13H2 |
InChI Key |
JRPLEARVGIUFIY-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=NC3=CC(=NN=C3C4=CC=CC=C42)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 3-[2-(4-benzhydrylpiperazin-1-yl)acetyl]-1,3-thiazolidine-4-carboxylate;oxalic acid](/img/structure/B12701356.png)
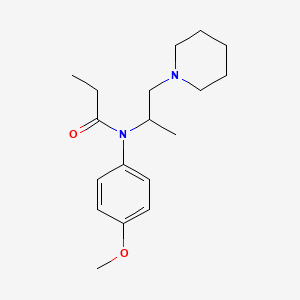
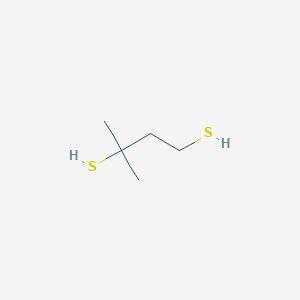

![(E)-but-2-enedioic acid;1-[4-[2-hydroxy-3-(propylamino)propoxy]-3-(propoxymethyl)phenyl]ethanone](/img/structure/B12701388.png)

